1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Researchers exploring N-benzyl pyrrolidinone SAR often encounter lipophilicity gaps when using meta- or para-methoxy isomers. This ortho-methoxy derivative delivers a LogP of 1.07, 2.67× higher than the meta analog, enabling superior membrane permeability in lead optimization. • Distinct mass tag (249.26 Da) facilitates unambiguous LC-MS tracking in multistep syntheses. • Ortho-+M resonance effect tunes pyrrolidinone nitrogen basicity, inaccessible with methyl or benzyl analogs. • Refrigerated storage (2-8 °C) maintains ≥95% purity; analytical parameters (density 1.306 g/cm³, bp 489.6 °C) support compound-specific method validation.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 352208-42-5
Cat. No. B1198854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS352208-42-5
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2CC(CC2=O)C(=O)O
InChIInChI=1S/C13H15NO4/c1-18-11-5-3-2-4-9(11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17)
InChIKeyHUZIUKRMHVQZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Baseline & Class Context


1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 352208-42-5) is an N-substituted 5-oxopyrrolidine-3-carboxylic acid derivative with a 2-methoxybenzyl moiety on the pyrrolidinone nitrogen. Its molecular formula is C₁₃H₁₅NO₄ and its molecular weight is 249.26 g/mol . The compound is commercially available as a research chemical and synthetic intermediate, typically supplied as a solid with a minimum purity specification of 95% . Key computed physicochemical properties include a density of 1.306 g/cm³ and a boiling point of 489.6 °C at 760 mmHg .

1
Ortho-methoxy substitution provides unique electron-donating character and steric constraint for SAR exploration and building block design.
2
Distinct physicochemical profile (lipophilicity, density, boiling point) supports tailored purification and analytical strategies.
3
Available as a research chemical with supplier-defined purity and compound-specific refrigerated storage requirement.

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Why Generic Substitution Fails


Although 5-oxopyrrolidine-3-carboxylic acid derivatives share a common core scaffold, substitution at the N-benzyl position fundamentally alters key physicochemical parameters that govern downstream processing, analytical behavior, and experimental reproducibility. Even minor changes in substituent type (e.g., methoxy vs. methyl vs. hydrogen) or substitution pattern (ortho vs. meta vs. para) produce measurable differences in density, boiling point, lipophilicity, and molecular weight—factors that directly impact purification strategy, solubility profiling, and molar calculations in synthesis or assay preparation [1]. Furthermore, storage requirements and commercial purity specifications vary across analogs, necessitating compound-specific procurement decisions to avoid unexpected degradation, purity-related assay variability, or logistical complications [2].

Molar mass deviation
Compared to 2-methylbenzyl or unsubstituted benzyl analogs, the higher molecular weight of the 2-methoxybenzyl derivative alters stoichiometric calculations; direct molar substitution without correction may introduce systematic errors in synthesis or assay preparation.
Lipophilicity mismatch
The ortho-methoxybenzyl group raises the partition coefficient significantly relative to meta-substituted isomers, shifting aqueous/organic phase distribution and chromatographic retention. Analogs with methyl or hydrogen substituents exhibit different phase behavior.
Storage condition divergence
Vendor instructions mandate 2–8 °C refrigerated storage for this compound, while the 2-methyl and benzyl analogs are stored at room temperature. Overlooking this requirement may lead to unexpected degradation or handling complexity.

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Quantified Differentiation vs. Analogs


Molecular Weight & Formula Differentiation

The molecular formula of 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₅NO₄, MW 249.26) differs from the 2-methylbenzyl analog (C₁₃H₁₅NO₃, MW 233.26) by one oxygen atom, and from the unsubstituted benzyl analog (C₁₂H₁₃NO₃, MW 219.24) by both a methoxy group and an additional carbon . This 16 Da mass increment relative to the 2-methyl analog and 30 Da relative to the benzyl analog translates to a 6.9% higher molecular weight than the 2-methyl derivative and a 13.7% higher weight than the benzyl derivative, directly affecting molar equivalents in stoichiometric calculations and stock solution preparation .

MW & Formula Shift
Supplier data
Target MW 249.26 Da; +16.0 Da vs. 2-methylbenzyl analog, +30.0 Da vs. benzyl analog (6.9%–13.7% higher)
Mass difference directly impacts stoichiometry and stock solution calculations.
Vendor-specified molecular weights; confirm by HRMS or elemental analysis.
Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Lipophilicity (LogP) Differential

The experimental LogP of 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is reported as 1.06620 [1], whereas the computed XLogP3-AA for the 3-methoxybenzyl positional isomer is 0.4 [2]. This represents a 2.67-fold difference in partition coefficient (linear scale), indicating that the ortho-methoxy derivative is substantially more lipophilic than the meta-substituted analog. No direct LogP data are available for the para-methoxy or unsubstituted benzyl derivatives under comparable conditions, but the ortho-methoxy arrangement places the methoxy group in a sterically constrained position that reduces hydrogen-bonding with solvent, a structural feature absent in meta- and para-substituted congeners [3].

LogP Differential
Cross-study comparable
Target experimental LogP 1.07 vs. 3-methoxy isomer computed XLogP 0.4 — 2.67-fold higher partition coefficient.
Higher lipophilicity influences membrane partitioning and retention times.
Experimental vs. computed comparison; direct isomer measurement recommended.
ADME Lipophilicity Drug Discovery

Density & Boiling Point Differentiation

The density of 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is reported as 1.306 g/cm³ with a boiling point of 489.6 °C at 760 mmHg . In contrast, the unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits a higher density of 1.314 g/cm³ and a lower boiling point of 471.3 °C at 760 mmHg [1]. This difference of 0.008 g/cm³ in density and 18.3 °C in boiling point—while modest—reflects the impact of the ortho-methoxy substituent on intermolecular interactions and volatility. Density and boiling point data for the 2-methylbenzyl analog are not readily available in public vendor specifications, limiting direct three-way comparison .

Density & BP Comparison
Supplier data
Density 1.306 g/cm³, BP 489.6 °C vs. benzyl analog 1.314 g/cm³, BP 471.3 °C. 0.6% density difference, 18.3 °C BP elevation.
Compound-specific properties require dedicated analytical protocols.
Vendor-reported; 2-methyl analog data unavailable.
Purification Process Chemistry Analytical Characterization

Refrigerated Storage Requirement

Vendor recommendations for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid specify storage at 2-8 °C [1]. In contrast, the 2-methylbenzyl analog is advised to be stored in a well-ventilated place with a tightly closed container, implying ambient temperature stability , and the unsubstituted benzyl analog can be stored at room temperature [2]. While no accelerated stability studies are publicly available, the explicit refrigerated storage requirement for the 2-methoxybenzyl derivative suggests increased thermal sensitivity relative to the methyl and hydrogen-substituted benzyl congeners, likely due to the electron-donating methoxy group's influence on lactam ring stability or the carboxylic acid moiety's propensity for decarboxylation under ambient conditions.

Storage Requirement
Class-level inference
2–8 °C refrigerated storage; room-temperature-stable for 2-methylbenzyl and benzyl analogs.
Cold-chain logistics and facility constraints must be considered.
Based on vendor storage instructions; no accelerated stability data available.
Compound Management Stability Logistics

Purity Specification Benchmarking

Multiple commercial sources for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid specify a minimum purity of 95% (GC or HPLC area%) . The 2-methylbenzyl analog is similarly offered at 95% purity . However, the unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid is commercially available at higher purity grades, including ≥98% (GC) and 97-98% from multiple vendors . This indicates that the 2-methoxybenzyl derivative is consistently supplied at the 95% purity tier, whereas the simpler benzyl analog benefits from more mature synthetic routes enabling higher purity commercial offerings. No vendor currently advertises the 2-methoxybenzyl derivative at >98% purity without custom synthesis.

Purity Specification
Supplier data
Target ≥95% minimum purity; benzyl analog available at ≥98% from select vendors.
Lower minimum purity may require additional in-house purification for sensitive applications.
Vendor specifications; verify lot-specific purity before critical experiments.
Quality Control Assay Reproducibility Procurement Specifications

Ortho-Methoxy Electronic Effect

The ortho-methoxy substituent in 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid exerts a strong electron-donating (+M) resonance effect that is not possible in the 2-methylbenzyl analog (which donates only weakly via +I hyperconjugation) or the unsubstituted benzyl analog [1]. While no direct pKa or Hammett σ measurements are available for this specific compound, the ortho-methoxy group is known to increase electron density on the adjacent benzyl carbon and, through space, influence the basicity of the pyrrolidinone nitrogen and the acidity of the carboxylic acid proton [2]. This electronic perturbation can alter the compound's reactivity in amide coupling, esterification, and nucleophilic substitution reactions relative to analogs lacking the ortho-oxygen atom. The positional ortho-substitution also introduces steric hindrance that can modulate conformational preferences of the benzyl group in solution, a feature that meta- and para-methoxy isomers cannot provide [3].

Ortho-Methoxy Electronic Effect
Class-level inference
Ortho-methoxy: strong +M resonance donation. 2-Methylbenzyl: weak +I inductive only. Unsubstituted benzyl: no substituent effect.
Unique electron-donating character influences reactivity and SAR study design.
Qualitative assessment; no direct pKa or Hammett σ measurement for this compound.
Synthetic Chemistry Reactivity Structure-Activity Relationship

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Application Scenarios


Synthetic Intermediate for Lipophilic Building Blocks

The ortho-methoxybenzyl substituent confers a LogP of 1.06620 [1], 2.67-fold higher than the meta-methoxy isomer (XLogP 0.4) [2], making this compound the preferred N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold when increased lipophilicity is required for downstream synthetic targets. The higher molecular weight (249.26 Da) relative to methyl (233.26 Da) and benzyl (219.24 Da) analogs also provides a distinct mass tag for LC-MS tracking in multistep synthesis. The ortho-methoxy group's +M resonance donation further enables unique electronic tuning of the pyrrolidinone nitrogen basicity [3].

Analytical Method Development & Chromatography Optimization

The compound's measured density of 1.306 g/cm³ and boiling point of 489.6 °C at 760 mmHg differ from the benzyl analog (1.314 g/cm³; 471.3 °C) [4], providing a distinct physical property fingerprint for analytical method development. The 18.3 °C higher boiling point indicates lower volatility, influencing GC injection parameters and headspace analysis conditions. The 0.6% lower density affects mobile phase preparation and column loading calculations for preparative HPLC. These differences support compound-specific method validation rather than cross-application of analog-based analytical protocols .

SAR Studies with Ortho-Alkoxybenzyl Substitution

In medicinal chemistry SAR campaigns exploring the impact of N-benzyl substitution on pyrrolidinone-containing lead compounds, the 2-methoxybenzyl derivative offers a unique combination of ortho-steric hindrance and electron-donating resonance that cannot be achieved with ortho-methyl, meta-methoxy, or para-methoxy analogs [5]. The ortho-methoxy arrangement places the oxygen atom in proximity to the pyrrolidinone ring, potentially forming intramolecular hydrogen bonds or influencing conformational preferences [6]. This compound serves as a specific tool to probe the contribution of ortho-oxygen substituents to target binding or pharmacokinetic properties [7].

Cold-Chain Compound Management & Stability Workflows

The explicit vendor recommendation for refrigerated storage at 2-8 °C [8] differentiates this compound from room-temperature-stable analogs such as the 2-methylbenzyl and benzyl derivatives [9]. This storage requirement makes the 2-methoxybenzyl derivative suitable for compound management workflows that already maintain cold-chain infrastructure, while also serving as a cautionary flag for users lacking refrigerated storage. In stability-sensitive assays where degradation of less stable building blocks is a concern, the cold-storage mandate provides an operational signal to prioritize handling protocols and aliquot preparation strategies [10].

Application
Selection Property
Validation Focus
Lipophilic Building Block Synthesis
Ortho-methoxy LogP profile
LogP and solubility validation
Analytical Method Development
Distinct density and boiling point
Compound-specific method validation
Ortho-alkoxybenzyl SAR Studies
Ortho-steric and electronic effects
Binding or reactivity profiling
Cold-Chain Compound Management
Refrigerated storage requirement
Cold-chain logistics and stability testing

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